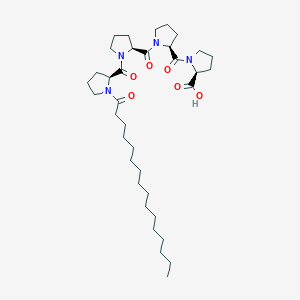
1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline is a synthetic compound that belongs to the class of proline analogues. Proline analogues are known for their unique role in protein folding and structure, making them valuable in various scientific and industrial applications . This compound is characterized by the presence of multiple proline residues and a hexadecanoyl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline involves several steps, including the coupling of hexadecanoyl chloride with L-proline residues. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds . The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced proline analogues.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can undergo prolyl hydroxylation, a post-translational modification that regulates protein stability and protein-protein interactions . This modification is catalyzed by enzymes such as prolyl hydroxylase, which require cofactors like alpha-ketoglutarate and ascorbate . The hydroxylation process influences various cellular processes, including protein degradation, synthesis, and splicing .
Comparison with Similar Compounds
1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline can be compared with other proline analogues, such as:
L-azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid found in lily of the valley plants.
Trans-4-hydroxy-L-proline (4-L-THOP): The most abundant component of mammalian collagen.
Cis-4-hydroxy-L-proline (4-L-CHOP): A useful chiral building block for the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its multiple proline residues and hexadecanoyl group, which confer distinct chemical properties and biological activities compared to other proline analogues.
Properties
CAS No. |
63721-21-1 |
|---|---|
Molecular Formula |
C36H60N4O6 |
Molecular Weight |
644.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-hexadecanoylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C36H60N4O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(41)37-24-15-19-28(37)33(42)38-25-16-20-29(38)34(43)39-26-17-21-30(39)35(44)40-27-18-22-31(40)36(45)46/h28-31H,2-27H2,1H3,(H,45,46)/t28-,29-,30-,31-/m0/s1 |
InChI Key |
DISJOGFQQZBTQL-ORYMTKCHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















